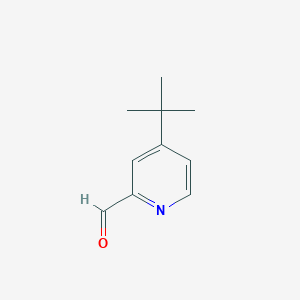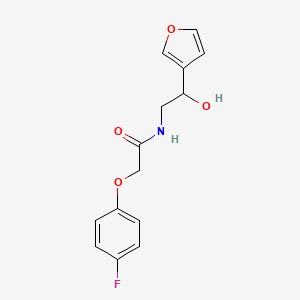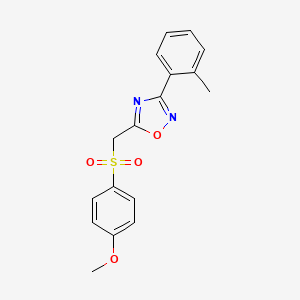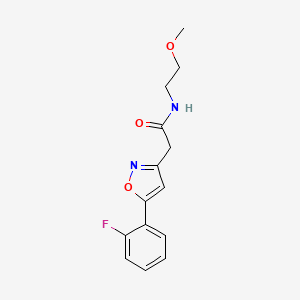
4-(Tert-butyl)picolinaldehyde
説明
“4-(Tert-butyl)picolinaldehyde” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a picolinaldehyde group (a pyridine ring with an aldehyde group) and a tert-butyl group attached to the 4-position of the pyridine ring .科学的研究の応用
Spectrophotometric Reagent in Cobalt Analysis
- Picolinaldehyde derivatives, such as picolinaldehyde 4-phenyl-3-thiosemicarbazone, are utilized as spectrophotometric reagents for the selective determination of cobalt, particularly in the presence of iron. This application is significant in steel analysis, where accurate detection of trace metals is crucial (Ariza, Pavón, & Pino, 1976).
Catalyst in Amino Acid Racemization
- Metal complexes of picolinaldehyde have been identified as low-cost and environmentally friendly catalysts. They exhibit high reaction rates and turnovers for the racemization of amino acids, a process vital in producing enantiomerically pure amino acids for pharmaceutical and chemical industries (Felten, Zhu, & Aron, 2010).
Ligand Synthesis for Radiopharmaceutical Applications
- In the development of ligands for radiopharmaceuticals, tert-butyl esters are used as protecting groups for picolinic acid moieties. This approach has shown promise in the synthesis of ligands like H2dedpa and H4octapa, which are relevant in the coordination chemistry of yttrium for potential use in radiopharmaceuticals (Price, Cawthray, Adam, & Orvig, 2014).
Water Oxidation Catalysis
- Charge-neutral Ru(III) complexes with picoline ligands, including 4-picoline, have been synthesized and characterized for their efficiency in catalyzing chemical and photochemical water oxidation. This research highlights the potential of such complexes in energy conversion applications (Lu, Gao, Chen, Liu, & Sun, 2017).
Heterogeneous Catalysis in Organic Synthesis
- Polystyrene-supported chiral oxazoline derivatives, including those with tert-butyl groups, have been used as heterogeneous catalysts in enantioselective organic reactions. These catalysts are particularly effective in green chemistry applications, such as the Henry reaction (Maggi, Lanari, Oro, Sartori, & Vaccaro, 2011).
Safety and Hazards
作用機序
Target of Action
4-(Tert-butyl)picolinaldehyde is a chemical compound that has been used in the synthesis of biologically active natural products . .
Mode of Action
It’s worth noting that compounds with a tert-butyl group have been tested as inhibitors of undesired polymerization during the processing of liquid pyrolysis products .
Biochemical Pathways
The tert-butyl group, which is part of the this compound structure, is known to have unique reactivity patterns. It is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
It’s worth noting that compounds with a tert-butyl group have been shown to inhibit undesired polymerization during the processing of liquid pyrolysis products .
特性
IUPAC Name |
4-tert-butylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNDWLWHZWBDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67141-22-4 | |
| Record name | 4-tert-butylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)

methanone](/img/structure/B2830599.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)